(-)-Bis[(S)-1-phenylethyl]amine
Description
The Pivotal Role of Chiral Amines in Enantioselective Processes
Chiral amines are indispensable in modern organic chemistry, serving as powerful catalysts and building blocks for the synthesis of enantiomerically pure compounds. rsc.org Their ability to induce asymmetry makes them crucial in the production of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. nih.gov
Primary chiral amines, in particular, have emerged as versatile and highly effective organocatalysts in a wide array of enantioselective organic reactions. rsc.org They can react with carbonyl compounds to form reactive enamine or iminium intermediates, which then participate in various asymmetric transformations to yield products with high enantioselectivities. sioc-journal.cn The catalytic asymmetric 1,2-addition to the C=N double bond of imines is a highly efficient method for obtaining nitrogen-containing compounds with an α-chiral center. sioc-journal.cn
The development of new catalytic methods for the direct asymmetric synthesis of α-chiral primary amines is an active area of research, aiming for more atom-economical and cost-effective processes. rsc.org These amines are not only valuable as final products but also serve as chiral ligands or organocatalysts themselves. rsc.org
Structural and Stereochemical Significance of Bis-Phenylethylamine Derivatives
The 1-phenylethylamine (B125046) (α-PEA) structural motif is frequently utilized in the synthesis of chiral building blocks for divergent asymmetric synthesis. nih.gov Its availability in both enantiomeric forms makes it a privileged chiral inducer and auxiliary. nih.gov The stereochemical properties of bis-phenylethylamine derivatives are critical to their function in asymmetric synthesis. The specific arrangement of the two chiral 1-phenylethyl groups around the nitrogen atom creates a well-defined chiral environment that allows for high levels of stereocontrol in chemical reactions.
The structure of phenethylamine (B48288) derivatives, in general, is crucial for their biological activity and their ability to interact with molecular targets like enzymes and receptors. nih.gov The chiral nature of these compounds enables selective binding, which is a key principle in drug design and asymmetric catalysis. nih.gov For instance, in the context of dopamine (B1211576) reuptake inhibition, the stereochemistry of phenethylamine derivatives significantly influences their binding affinity and stability within the dopamine transporter. nih.gov
Research Trajectories and Academic Relevance of (-)-Bis[(S)-1-phenylethyl]amine
This compound is a specific and highly useful chiral amine with documented applications in several areas of chemical synthesis. It serves as a key intermediate in the synthesis of important ligands and natural product fragments.
Key Research Applications of this compound:
| Application | Description | Reference |
| Phosphoramidite (B1245037) Ligand Synthesis | Serves as a crucial intermediate in the creation of Feringa-type phosphoramidite ligands, which are widely used in asymmetric catalysis. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Natural Product Synthesis | Employed as a reactant in the preparation of the C(18)-C(24) fragment of lasonolide A, a novel macrolide compound. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Synthesis of Hybrid Molecules | Used as a starting material for the synthesis of tacrine-huperzine A hybrids, which have been investigated for their potential therapeutic properties. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Chiral Resolution Reagent | Utilized as a chiral resolving agent in organic synthesis to separate enantiomers. | chemicalbook.comfishersci.dk |
The academic relevance of this compound is underscored by its role as a foundational building block in the development of new synthetic methodologies and the total synthesis of complex molecules. Its utility in creating stereochemically defined products continues to make it a subject of interest in organic chemistry research. The synthesis of this compound with high optical purity is a key consideration, with methods like diastereoselective hydrogenation of imines catalyzed by rhodium/chiral diphosphines achieving enantiomeric excess of 99.4%. chemicalbook.com
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C16H19N |
| Molecular Weight | 225.33 g/mol |
| Appearance | Liquid |
| Optical Activity | [α]/D −159° (c = 2 in ethanol) |
| Optical Purity (ee) | ≥99% (GLC) |
| Boiling Point | 86 °C at 0.05 mmHg |
| Density | 0.987 g/mL at 25 °C |
| Refractive Index | n20/D 1.5525 |
| CAS Number | 56210-72-1 |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLACVVNHYIYJN-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426403 | |
| Record name | (-)-Bis[(S)-1-phenylethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56210-72-1, 21003-56-5 | |
| Record name | Bis[(S)-1-phenylethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56210-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(alpha-methylbenzyl)amine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(alpha-methylbenzyl)amine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056210721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Bis[(S)-1-phenylethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53L8SW1PN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D97T2Y7WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Enantiomeric Control
Evolution of Preparative Routes for (-)-Bis[(S)-1-phenylethyl]amine
The journey to efficiently synthesize enantiomerically pure this compound has seen significant evolution, from early methods yielding modest stereoselectivity to more refined chemical reduction pathways.
Catalytic Hydrogenation Procedures and Early Developments
Early preparative methods for this compound often relied on the catalytic hydrogenation of imines. These initial procedures, while foundational, typically resulted in products with limited optical purity. For instance, the direct reductive amination of acetophenone (B1666503) with (S)-1-phenylethylamine, followed by catalytic hydrogenation, was an early approach. Common catalysts employed in these early stages included palladium on carbon (Pd/C) and Raney nickel. chemrxiv.orgthieme-connect.de
These early methods often produced this compound with an optical purity of around 70%. researchgate.net While representing a viable route to the target molecule, the moderate enantiomeric excess necessitated further purification steps to obtain the desired enantiomerically pure compound. The conditions for these early hydrogenations were often harsh, requiring elevated temperatures and pressures. google.com
Table 1: Early Catalytic Hydrogenation Methods
| Catalyst | Starting Materials | Product Optical Purity (ee) | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Acetophenone, (S)-1-phenylethylamine | ~70% | researchgate.net |
Chemical Reduction Pathways for Stereoselective Synthesis
In parallel with catalytic hydrogenation, chemical reduction methods were explored to achieve stereoselective synthesis of this compound. These pathways often involve the reduction of a pre-formed imine intermediate, N-(1-phenylethylidene)-(S)-1-phenylethylamine. A variety of reducing agents have been employed, with varying degrees of success in controlling the stereochemical outcome.
One documented chemical reduction procedure utilizes a hydride source to reduce the imine, affording the target amine with an enantiomeric excess of approximately 74%. researchgate.net More contemporary metal-free reduction methods have also been developed, utilizing reagents like trichlorosilane (B8805176) in the presence of a Lewis base, which can offer high stereoselectivity under mild conditions. thieme-connect.comcore.ac.uk These methods provide an alternative to catalytic hydrogenation, avoiding the use of heavy metal catalysts.
Advanced Strategies for High Enantiomeric Purity Synthesis
The demand for highly enantiopure this compound spurred the development of more sophisticated synthetic strategies, capable of delivering the desired stereoisomer with exceptional selectivity.
Diastereoselective Hydrogenation of Imines Catalyzed by Chiral Phosphine-Rhodium Complexes
A significant breakthrough in the synthesis of this compound came with the advent of diastereoselective hydrogenation of imines catalyzed by transition metal complexes bearing chiral ligands. rug.nl Specifically, chiral phosphine-rhodium complexes have proven to be exceptionally effective. rug.nl
This advanced strategy involves the hydrogenation of the imine derived from acetophenone and (S)-1-phenylethylamine. The chirality of the phosphine (B1218219) ligand on the rhodium catalyst plays a crucial role in directing the hydrogenation to selectively form the (S,S)-diastereomer. This method has been reported to yield this compound with an outstanding optical purity of 99.4%. tdx.cat A variety of chiral diphosphine ligands, such as DIOP and BDPP, have been investigated for this transformation. rug.nlrug.nl The choice of ligand can significantly influence the diastereoselectivity of the reaction.
Table 2: Diastereoselective Hydrogenation with Chiral Rhodium-Phosphine Catalysts
| Chiral Ligand | Catalyst Precursor | Substrate | Diastereomeric Ratio (S,S) : (R,S) | Optical Purity (ee) | Reference |
|---|---|---|---|---|---|
| (-)-DIOP | [Rh(COD)Cl]₂ | N-(1-phenylethylidene)-(R)-1-phenylethylamine | 76:24 | - | rug.nl |
Optimization of Reaction Conditions for Maximizing Enantiomeric Excess
Achieving maximal enantiomeric excess in the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Several factors, including the choice of solvent, hydrogen pressure, temperature, and the use of additives, can have a dramatic impact on the stereochemical outcome of the reaction. doi.orgacs.org
For rhodium-catalyzed asymmetric hydrogenations, solvents like tetrahydrofuran (B95107) (THF) have been shown to provide excellent enantioselectivities. doi.org The pressure of hydrogen gas is another critical parameter, with optimal pressures varying depending on the specific catalyst and substrate. acs.org Additives can also play a significant role; for instance, the use of certain salts has been shown to enhance enantioselectivity in some iridium-catalyzed imine hydrogenations. rug.nl The interplay of these variables must be carefully considered to fine-tune the reaction for the highest possible enantiomeric purity.
Table 3: Influence of Reaction Conditions on Enantiomeric Excess
| Catalyst System | Solvent | Pressure (atm) | Additive | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Co₂(CO)₈/(R)-BINAP | Toluene | 30 (H₂/CO 1:3) | - | 67% | doi.org |
| Co₂(CO)₈/(R)-BINAP | THF | 30 (H₂/CO 1:3) | - | 95% | doi.org |
| Ir-complex/Phosphoramidite (B1245037) | Et₂O | 10 | I₂ | 99% | acs.org |
Post-Synthetic Enantiomeric Enrichment and Refinement Techniques
Even with highly optimized synthetic routes, post-synthetic purification is often necessary to achieve the ultimate level of enantiomeric purity required for demanding applications. For this compound, recrystallization is a commonly employed and effective technique for enantiomeric enrichment. researchgate.netacs.org
This method takes advantage of the different solubilities of the desired diastereomer and any minor diastereomeric impurities. By forming a salt of the amine, for example, the hydrochloride or benzoate (B1203000) salt, and recrystallizing from a suitable solvent, it is possible to significantly enhance the optical purity of the final product. For instance, recrystallization of the hydrochloride salt of enriched this compound from water, or the benzoate salt from isopropanol (B130326), can effectively remove the minor (R,S)-diastereomer, yielding enantiomerically pure (S,S)-amine. researchgate.net The choice of the resolving agent and the crystallization solvent are critical for the efficiency of the resolution process. libretexts.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-1-phenylethylamine |
| (R)-1-phenylethylamine |
| N-(1-phenylethylidene)-(S)-1-phenylethylamine |
| N-(1-phenylethylidene)-(R)-1-phenylethylamine |
| Acetophenone |
| (-)-DIOP |
| (2S,4S)-BDPP |
| (R)-BINAP |
| Tetrahydrofuran |
| Toluene |
Diastereomeric Salt Formation and Recrystallization of Hydrochloride Derivatives
A well-established method for the enantiomeric purification of this compound involves the formation of its hydrochloride salt. chemicalbook.com This technique leverages the different solubilities of the diastereomeric salts to effect separation. When the amine is enantiomerically enriched but not pure, treating it with hydrochloric acid produces a mixture of diastereomeric hydrochloride salts.
The subsequent recrystallization of this salt mixture is a critical step. Water is an effective solvent for this process. chemicalbook.com By carefully controlling the crystallization conditions, the less soluble, desired (S,S)-diastereomer salt preferentially crystallizes from the solution, leaving the more soluble diastereomeric impurities behind in the mother liquor. chemicalbook.com This process can be repeated until the desired level of optical purity is achieved. The purified free base amine can then be regenerated from the hydrochloride salt. chemicalbook.comorgsyn.org For instance, the free base can be prepared by treating the hydrochloride salt with an aqueous solution of potassium hydroxide (B78521) and extracting it into a solvent like methyl tert-butyl ether (MTBE). orgsyn.org
Table 1: Recrystallization Data for Hydrochloride Derivative of this compound
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | Enantiomerically enriched this compound hydrochloride salt | chemicalbook.com |
| Recrystallization Solvent | Water | chemicalbook.com |
| Objective | Removal of diastereomeric impurities | chemicalbook.com |
| Outcome | Isolation of enantiomerically pure (S,S)-(-)-amine salt | chemicalbook.com |
Purification via Recrystallization of Benzoate Adducts from Organic Solvents
An alternative and effective strategy for enhancing the enantiomeric purity of this compound is through the formation and recrystallization of its benzoate salt. chemicalbook.com Similar to the hydrochloride salt method, this process relies on the differential solubility of the diastereomeric benzoate salts.
The procedure involves treating the enantiomerically enriched amine with benzoic acid to form the corresponding benzoate adducts. The subsequent purification is achieved by recrystallizing the resulting salt mixture from a suitable organic solvent. Isopropanol has been identified as an effective solvent for this particular separation. chemicalbook.com Through fractional crystallization from isopropanol, the enantiomerically pure (S,S)-(-)-amine benzoate salt can be isolated, effectively separating it from other diastereomers. chemicalbook.com
Table 2: Recrystallization Data for Benzoate Adduct of this compound
| Parameter | Details | Reference |
|---|---|---|
| Adduct Formation | Reaction with Benzoic Acid | chemicalbook.com |
| Recrystallization Solvent | Isopropanol | chemicalbook.com |
| Objective | Separation of diastereomeric benzoate salts | chemicalbook.com |
| Outcome | Isolation of enantiomerically pure (S,S)-(-)-amine as the benzoate salt | chemicalbook.com |
Applications in Chiral Resolution and Enantioseparation Science
(-)-Bis[(S)-1-phenylethyl]amine as a Benchmark Chiral Resolution Reagent
Principles of Diastereomeric Salt Formation for Racemic Mixture Resolution
The classical method for separating enantiomers, known as resolution, involves converting them into diastereomers which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. uclan.ac.uk This difference allows for their separation using standard laboratory techniques like fractional crystallization.
The process for resolving a racemic acid using a chiral base like (S)-1-phenylethylamine can be summarized as follows:
Salt Formation: The racemic acid (a 1:1 mixture of R-acid and S-acid) is treated with a pure enantiomer of a chiral base, for instance, (S)-base. This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid·S-base) and (S-acid·S-base). uclan.ac.uk
Separation: These two diastereomeric salts are not mirror images and thus have different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first, allowing it to be separated by filtration. researchgate.netuclan.ac.uk
Liberation: After separation, the pure diastereomeric salt is treated with a strong acid. This breaks the ionic bond of the salt, regenerating the pure enantiomer of the acid and the ammonium (B1175870) salt of the chiral resolving agent. The resolving agent can often be recovered and reused, which is a key consideration for industrial applications. uclan.ac.uk
The efficiency of the resolution depends on the magnitude of the solubility difference between the diastereomeric salts, which is influenced by the choice of resolving agent and the crystallization solvent. fishersci.dk
Advanced Methodologies Employing this compound in Chiral Separations
Advanced methods for chiral separation aim to improve upon the limitations of classical resolution. While specific examples employing this compound are scarce in the literature, related chiral amines are used in techniques such as:
Dynamic Kinetic Resolution (DKR): This method combines the selective reaction of one enantiomer (as in kinetic resolution) with the in-situ racemization of the unreacted enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% maximum yield of classical resolution. Palladium nanoparticles are often used as the racemization catalyst in combination with a lipase (B570770) for the selective acylation of primary amines. nih.gov
Molecularly Imprinted Polymers (MIPs): These are polymers created with recognition sites for a specific molecule. Chiral functional monomers can be used to create MIPs that can selectively bind one enantiomer from a racemic mixture, allowing for chromatographic separation.
Case Studies and Efficacy in Resolving Various Racemic Compounds
There is a lack of specific case studies in the reviewed literature detailing the use of This compound as a resolving agent. However, numerous studies report the successful resolution of various racemic acids using the related chiral amine, (S)-1-phenylethylamine .
For instance, (S)-1-phenylethylamine is a standard resolving agent for profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The resolution of racemic ibuprofen, naproxen, and ketoprofen (B1673614) has been systematically studied through diastereomeric salt formation with (S)-1-phenylethylamine. cnr.itresearchgate.net Similarly, it is effectively used to resolve other acidic compounds like mandelic acid derivatives and phosphinic acids. nih.gov
The efficacy of such resolutions is typically reported in terms of chemical yield and the enantiomeric excess (ee) of the product. The table below illustrates typical data found in resolution studies using (S)-1-phenylethylamine, highlighting the kind of data that would be necessary to evaluate this compound as a resolving agent.
Table 1: Illustrative Efficacy of (S)-1-phenylethylamine as a Resolving Agent for Various Racemic Acids (Note: This table is based on data for (S)-1-phenylethylamine and is for illustrative purposes only, as specific data for this compound was not found in the searched literature.)
| Racemic Acid Resolved | Resolving Agent | Less Soluble Diastereomeric Salt | Yield of Pure Enantiomer | Enantiomeric Excess (ee) | Reference |
| rac-α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (S)-α-PEA in EtOH | (S-acid)·(S-base) | 32% | High (not specified) | nih.gov |
| rac-5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | (R)-α-PEA | (R-acid)·(R-base) | High (not specified) | High (not specified) | nih.gov |
| rac-Ibuprofen | (S)-3-methyl-2-phenylbutylamine (a similar chiral amine) | (S-acid)·(S-base) | 39.8% | 98.7% | researchgate.net |
| rac-Ketoprofen | (S)-3-methyl-2-phenylbutylamine | (S-acid)·(S-base) | 36.7% | 99.4% | researchgate.net |
| rac-Naproxen | (S)-3-methyl-2-phenylbutylamine | (S-acid)·(S-base) | 35.1% | 99.2% | researchgate.net |
Contributions to Asymmetric Synthesis and Catalysis
Design and Application of Chiral Amide Reagents Derived from (-)-Bis[(S)-1-phenylethyl]amine
The lithium amide of this compound is a powerful chiral base utilized in enantioselective synthesis. This reagent is instrumental in creating stereocenters with high levels of enantiomeric excess.
Chiral lithium amides derived from this compound are highly effective for the stereospecific deprotonation of prochiral ketones. chemicalbook.comsigmaaldrich.com This process generates a chiral enolate, which can then react with various electrophiles to produce optically active α-substituted ketones. The C2-symmetry of the amine is crucial in differentiating between the two enantiotopic protons of the prochiral ketone, leading to high enantioselectivity. scispace.com For instance, the deprotonation of 4-substituted cyclohexanones using these chiral lithium amides, followed by trapping with an electrophile, has been shown to yield products with significant enantiomeric excess. acs.org The effectiveness of this method has been demonstrated in the synthesis of various chiral compounds, including intermediates for natural products and pharmaceuticals.
Table 1: Enantioselective Deprotonation of Prochiral Ketones
| Ketone Substrate | Chiral Amide | Electrophile | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 4-tert-Butylcyclohexanone | Lithium (-)-bis[(S)-1-phenylethyl]amide | TMSCl | (R)-2-trimethylsilyl-4-tert-butylcyclohexanone | High |
| Propiophenone | Lithium (-)-bis[(S)-1-phenylethyl]amide | Benzaldehyde | α-Benzyl-β-hydroxypropiophenone | Moderate to High |
Note: The enantiomeric excess can vary depending on the specific reaction conditions and the nature of the electrophile.
Beyond deprotonation, the chiral lithium amide of this compound also functions as a chirality transfer agent in the reactions of prochiral enolates. chemicalbook.comresearchgate.net In these reactions, the chiral amine moiety of the lithium amide complexes with the enolate, directing the approach of an incoming electrophile to one face of the enolate. This results in the formation of a new stereocenter with a predictable configuration. This strategy has been successfully applied in the asymmetric alkylation of enolates, providing access to a wide range of chiral carbonyl compounds. The degree of chirality transfer is influenced by factors such as the solvent, temperature, and the presence of additives like lithium salts. researchgate.net
Involvement in Asymmetric Conjugate Addition Reactions
This compound and its derivatives play a crucial role as ligands in metal-catalyzed asymmetric conjugate addition reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex molecules.
In the presence of a copper catalyst, phosphoramidite (B1245037) ligands derived from this compound facilitate the highly stereoselective conjugate addition of organometallic reagents, such as dialkylzinc and Grignard reagents, to α,β-unsaturated carbonyl compounds. pnas.orgrug.nlrug.nl The chiral environment created by the ligand around the metal center dictates the facial selectivity of the nucleophilic attack on the enone, leading to high enantiomeric excesses of the resulting β-substituted carbonyl compounds. The steric and electronic properties of the amine moiety are critical for achieving high levels of stereocontrol. This methodology has proven to be robust and applicable to a broad range of substrates, including both cyclic and acyclic enones. rug.nl
Table 2: Asymmetric Conjugate Addition to Cyclohexenone
| Organometallic Reagent | Ligand | Catalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Diethylzinc | (S,S)-Phosphoramidite | Cu(OTf)₂ | (R)-3-Ethylcyclohexanone | >98% |
| Dimethylzinc | (S,S)-Phosphoramidite | Cu(OTf)₂ | (R)-3-Methylcyclohexanone | High |
Note: The enantiomeric excess is highly dependent on the specific phosphoramidite ligand structure and reaction conditions.
Catalytic Activity in Enantioselective Oxidation Processes
The application of this compound extends to the field of enantioselective oxidation, where it is incorporated into chiral catalysts to control the stereochemical outcome of oxidation reactions.
Chiral metal complexes featuring ligands derived from this compound have been investigated for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. researchgate.net Sulfoxides are valuable synthetic intermediates and are present in some pharmaceuticals. While research in this specific area is less extensive compared to its applications in C-C bond formation, the principles of asymmetric induction via chiral ligands remain the same. The chiral catalyst creates a dissymmetric environment that differentiates between the two lone pairs of the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide. The efficiency and enantioselectivity of these systems are influenced by the choice of metal, the ligand architecture, and the oxidant used. researchgate.net
Role as a Chiral Ligand Precursor in Asymmetric Catalysis
This compound is a foundational molecule for creating a variety of chiral ligands used in asymmetric catalysis. sigmaaldrich.com Its inherent chirality, stemming from the two stereogenic centers, is effectively transferred to the catalytic system, enabling the synthesis of enantiomerically enriched products. The amine is a key intermediate in the production of widely used ligands, such as phosphoramidites, which have proven effective in numerous metal-catalyzed reactions. sigmaaldrich.comsigmaaldrich.com
Development of Chiral Metal Complexes Incorporating this compound Derivatives
The structural framework of this compound has been exploited to synthesize a range of chiral ligands, which are then used to form catalytically active metal complexes. A prominent class of such ligands are the phosphoramidites derived from this amine. sigmaaldrich.comnih.gov For instance, phosphoramidite ligands based on a biphenol backbone and an (R,R)-bis(phenylethyl)amine moiety have been developed. pnas.org These ligands, when complexed with rhodium, have been successfully applied in the asymmetric hydroformylation of substrates like styrene. pnas.org
Similarly, copper(I) complexes of these phosphoramidite ligands have demonstrated high efficacy in the conjugate addition of dialkylzinc reagents to cyclic enones. pnas.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for specific reactions. pnas.org
Another significant class of ligands derived from the parent amine are chiral bis-hydrazones. The preparation of these ligands can involve the nitrosation of commercially available (R)-bis((R)-1-phenylethyl)amine, followed by reduction and condensation with glyoxal. acs.org These bis-hydrazone ligands have been utilized in palladium-catalyzed enantioselective aryl-aryl cross-coupling reactions, showcasing the versatility of the bis(phenylethyl)amine scaffold in ligand design. acs.orgsemanticscholar.org
The following table summarizes the performance of metal complexes derived from bis(phenylethyl)amine in selected asymmetric catalytic reactions.
Table 1: Performance of Chiral Metal Complexes Derived from Bis(phenylethyl)amine in Asymmetric Catalysis
| Ligand Type | Metal | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Phosphoramidite | Rh | Hydroformylation | Styrene | 97.3% | pnas.org |
| Phosphoramidite | Cu | Conjugate Addition | 2-Cyclohexenone | 98% | pnas.org |
| Bis-hydrazone | Pd | Aryl-Aryl Cross-Coupling | 1-Naphthyldimethylsilanolate | 97:3 er | semanticscholar.org |
er = enantiomeric ratio
Mechanistic Investigation of Chiral Induction in Catalytic Cycles
Understanding the mechanism of chiral induction is paramount for the rational design of more efficient catalysts. For catalytic systems employing ligands derived from bis(phenylethyl)amine, mechanistic studies have provided valuable insights into how stereoselectivity is achieved.
In the palladium-catalyzed enantioselective cross-coupling using chiral bis-hydrazone ligands, it has been suggested that the reductive elimination step is stereodetermining. semanticscholar.org Computational modeling of the diarylpalladium(II) intermediate indicates that the C-C bond formation proceeds through a conrotatory motion of the two aryl groups. semanticscholar.org The specific chiral environment created by the bis-hydrazone ligand, which originates from the bis(phenylethyl)amine backbone, dictates the preferred pathway of this motion, leading to the formation of one enantiomer of the biaryl product over the other. semanticscholar.org
For the rhodium-catalyzed asymmetric hydrogenation using phosphine-phosphoramidite ligands, research has shown that substituents on the ligand's binaphthyl moiety significantly influence enantioselectivity. nih.gov This suggests that the precise steric and electronic environment around the metal center, which is controlled by the ligand's structure, is crucial for differentiating between the two prochiral faces of the substrate during the hydrogenation process. nih.gov The chiral amine fragment plays a critical role in establishing this asymmetric environment.
Stereochemical Investigations and Theoretical Analysis
Elucidation of Stereochemical Outcomes in Reactions Involving (-)-Bis[(S)-1-phenylethyl]amine
The primary application of this compound is as a chiral auxiliary or as a precursor to chiral ligands and reagents, designed to control the stereochemical outcome of a chemical reaction. Its efficacy lies in its ability to induce high levels of diastereoselectivity or enantioselectivity by forcing the reaction to proceed through a sterically and electronically favored transition state.
When used as a chiral auxiliary, the amine is temporarily incorporated into a substrate molecule. The inherent chirality of the amine then directs the approach of a reactant to one face of the molecule over the other. For instance, chiral auxiliaries based on the single (S)-1-phenylethylamine moiety have been shown to effectively control the stereochemistry of reductions and alkylations. nih.govresearchgate.net In the reduction of an imine derived from (S)-1-phenylethylamine, diastereomeric ratios can be significantly influenced by the choice of reducing agent, demonstrating the tunability of the system. researchgate.net The use of the bis-substituted amine, with its increased steric bulk and more defined chiral pocket, enhances this directing ability.
Derivatives of this compound, particularly its lithium amide, are potent chiral bases. The enantiomer, (+)-Bis[(R)-1-phenylethyl]amine lithium salt, has been successfully used in the enantioselective deprotonation of prochiral ketones to generate chiral enolates, which can then react to form β-amino acids with high enantiomeric excess. sigmaaldrich.com By inference, the (S,S)-amine would be employed to synthesize the opposite enantiomer of the target molecule. Furthermore, this amine is a key starting material for the synthesis of more complex chiral phosphoramidite (B1245037) ligands, which are subsequently used in a variety of metal-catalyzed asymmetric reactions. sigmaaldrich.com
| Reaction Type | Chiral Auxiliary/Reagent | Substrate Type | Key Finding/Result | Reference |
|---|---|---|---|---|
| Imine Reduction | (R)-1-Arylethylamine | Tetrahydro-β-carboline precursor | Achieved up to 78:22 diastereomeric ratio (dr) by varying the borohydride (B1222165) reagent. | researchgate.net |
| Enantioselective Deprotonation | (+)-Bis[(R)-1-phenylethyl]amine Lithium Salt | Prochiral Ketones | Induces high enantioselectivity in the formation of chiral β-amino acids. | sigmaaldrich.com |
| α-Alkylation | (S)-α-PEA based propionimide | Prochiral Propionimide | High diastereoselectivity due to a rigid, chelated conformation. | nih.gov |
| Ligand Synthesis | (+)-Bis[(R)-1-phenylethyl]amine | - | Serves as a starting material for chiral phosphoramidite ligands used in asymmetric catalysis. | sigmaaldrich.com |
Mechanistic Studies on Chiral Recognition and Transfer
The mechanism of chiral recognition and subsequent transfer of stereochemical information is rooted in the principles of supramolecular chemistry and steric control. The process relies on the formation of a transient, diastereomeric complex between the chiral amine derivative and the substrate. The differing energies of these diastereomeric transition states dictate the stereochemical outcome of the reaction.
The C₂-symmetric structure of this compound provides a well-defined chiral pocket. When its lithium amide derivative is used as a chiral base, it coordinates to the substrate (e.g., a prochiral ketone). The two bulky phenylethyl groups create a highly asymmetric environment, allowing the abstraction of a proton from only one of the two enantiotopic positions, or favoring the formation of one specific enolate geometry.
Stereochemical models, such as the Felkin-Anh model, are often invoked to rationalize the observed selectivity. researchgate.net These models predict that the reaction will proceed through a transition state that minimizes steric strain. The largest group on the chiral auxiliary (the phenylethyl group) orients itself away from the incoming reactant or the reacting center of the substrate. researchgate.net The rigidity of the auxiliary is crucial; in related systems, allylic 1,3-strain has been shown to "freeze" the conformation of the molecule, leading to more effective chiral induction. nih.gov Non-covalent interactions, including van der Waals forces and potential π-stacking between the phenyl rings of the amine and the substrate, further stabilize the favored transition state assembly, enhancing the energy difference between the competing diastereomeric pathways.
Computational and Quantum Chemical Approaches to Reactivity and Selectivity
To move beyond qualitative models and gain a quantitative understanding of the factors controlling stereoselectivity, researchers employ computational and quantum chemical methods. These theoretical approaches provide detailed insight into transition state structures, reaction energy profiles, and the subtle interactions governing chiral recognition.
Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms in organic chemistry. nih.gov For reactions involving this compound, DFT calculations are used to locate and characterize the transition state structures for all possible stereochemical pathways.
By calculating the Gibbs free energy of these transition states, researchers can predict the major product of a reaction, as the pathway with the lowest energy barrier will be kinetically favored. researchgate.netyoutube.com For example, in a study on a related system, DFT calculations revealed a conformational energy difference of 2.383 kcal/mol between two possible ground-state conformers of the reactant, which was used to explain the resulting diastereoselectivity of the reaction. researchgate.net These calculations can deconstruct the energy barrier into contributing factors, such as steric repulsion (distortion energy) and electronic effects, providing a precise rationale for the observed selectivity. researchgate.net
While DFT is excellent for calculating static properties of molecules at energy minima and transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules in solution. nih.gov MD simulations model the motion of every atom in a system over time, explicitly including solvent molecules and thermal motion.
For a system containing this compound and a substrate, an MD simulation can be used to explore the conformational landscape of the pre-reaction complex. It allows for the visualization of how the chiral amine and substrate interact and associate in solution before the reaction occurs. These simulations are particularly useful for understanding the role of non-covalent interactions and solvent effects in chiral recognition. By simulating the host-guest complex, researchers can analyze the stability of different binding modes and the conformational changes that occur upon complexation, providing a dynamic picture of the chiral transfer process. nih.gov
| Method | Objective | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Transition State Analysis | Calculates relative free energies of diastereomeric transition states to predict major product. Identifies geometric parameters of the transition state. | researchgate.netresearchgate.net |
| DFT | Conformational Analysis | Determines the lowest energy ground-state conformers of chiral reactants and intermediates. | researchgate.net |
| Molecular Dynamics (MD) / Computer Simulation | Chiral Recognition Study | Models the dynamic host-guest interactions in solution; analyzes conformational changes upon binding. | nih.gov |
Derivatization Strategies and Functional Group Transformations
Synthesis of Chemically Modified Derivatives of (-)-Bis[(S)-1-phenylethyl]amine
The chemical modification of this compound is a key strategy for tuning its steric and electronic properties, thereby expanding its utility in asymmetric synthesis. Common derivatization approaches include N-alkylation, N-arylation, and functionalization of the phenyl rings.
N-alkylation introduces a third substituent on the nitrogen atom, creating a tertiary amine. This is typically achieved by reacting the parent amine with an alkyl halide. Similarly, N-arylation can be accomplished to introduce aryl groups. These modifications can significantly alter the steric bulk and electronic nature of the amine, influencing its reactivity and stereodirecting ability in catalytic applications.
Functionalization of the phenyl rings offers another avenue for creating diverse derivatives. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups at various positions on the aromatic rings. These newly introduced groups can then be further transformed. For instance, a nitro group can be reduced to an amino group, which can then be used for further synthetic elaborations. nih.gov The ability to introduce substituents on the phenyl rings is crucial for developing ligands with tailored electronic properties for metal-catalyzed reactions.
Table 1: Examples of Chemically Modified Derivatives
| Derivative | Modification Type | Reagents and Conditions |
|---|---|---|
| N-Alkyl-(-)-bis[(S)-1-phenylethyl]amine | N-Alkylation | Alkyl halide, Base |
| N-Aryl-(-)-bis[(S)-1-phenylethyl]amine | N-Arylation | Aryl halide, Catalyst |
| Nitro-substituted this compound | Aromatic Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) |
| Amino-substituted this compound | Reduction of Nitro Group | Reducing agent (e.g., H₂, Pd/C) |
Preparation of Novel Chiral Auxiliaries and Stereocontrol Elements
This compound is a precursor for the synthesis of novel chiral auxiliaries, which are instrumental in controlling the stereochemical outcome of chemical reactions. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer.
One major application is the formation of chiral amides and enamines. Chiral amides, synthesized by reacting this compound with carboxylic acid derivatives, can be used in diastereoselective enolate alkylations. google.comchemicalbook.com The bulky bis(phenylethyl)amine group effectively shields one face of the enolate, leading to high stereocontrol.
Similarly, the condensation of this compound with aldehydes or ketones yields chiral enamines. youtube.comyoutube.com These enamines are valuable intermediates in stereoselective alkylation and conjugate addition reactions. The chiral environment provided by the amine auxiliary dictates the facial selectivity of the incoming electrophile.
Furthermore, derivatives of this compound have been developed as chiral ligands for transition metal-catalyzed asymmetric reactions. nih.govsigmaaldrich.comscientificlabs.ie For instance, phosphine-containing derivatives can be synthesized and used in rhodium-catalyzed asymmetric hydrogenation, achieving high enantioselectivities. nih.gov
Table 2: Applications in Asymmetric Synthesis
| Auxiliary/Ligand Type | Reaction | Key Feature |
|---|---|---|
| Chiral Amide | Diastereoselective enolate alkylation | Steric shielding by the bis(phenylethyl)amine group |
| Chiral Enamine | Stereoselective alkylation/conjugate addition | Facial selectivity control |
| Chiral Phosphine (B1218219) Ligand | Asymmetric hydrogenation | Formation of a chiral metal complex |
Immobilization and Solid-Supported Forms for Heterogeneous Catalysis
To address challenges associated with catalyst separation and recycling in homogeneous catalysis, significant efforts have been directed towards the immobilization of this compound and its derivatives onto solid supports. This approach converts the soluble catalyst into a heterogeneous system, simplifying product purification and enabling continuous flow applications.
A variety of solid supports have been employed, including inorganic materials like silica (B1680970) and organic polymers such as polystyrene. The choice of support material is critical and depends on factors like chemical and thermal stability, surface area, and compatibility with the reaction medium.
Immobilization can be achieved through both covalent and non-covalent attachment methods. rsc.org Covalent immobilization involves forming a stable chemical bond between the chiral amine derivative and the support. This often requires pre-functionalization of either the amine or the support to introduce reactive groups that can form a linkage.
Non-covalent immobilization offers a simpler alternative and can be achieved through interactions such as hydrogen bonding, or acid-base and ion-pair interactions. rsc.orgresearchgate.netresearchgate.netdntb.gov.ua For instance, the amine can be protonated to form an ammonium (B1175870) salt, which can then be adsorbed onto an acidic support. While potentially less robust than covalent attachment, non-covalent methods are often easier to implement and can sometimes better preserve the catalytic activity and selectivity of the chiral molecule.
Table 3: Immobilization Strategies
| Immobilization Method | Support Material | Linkage Type |
|---|---|---|
| Covalent Attachment | Silica, Polystyrene | Covalent Bond |
| Non-covalent Adsorption | Silica, Alumina | Hydrogen Bonding, Ion-Pairing |
Advanced Analytical Techniques for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantiomeric separation and quantification of chiral compounds like (-)-Bis[(S)-1-phenylethyl]amine. numberanalytics.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. numberanalytics.comlibretexts.org The choice of the CSP is paramount for achieving successful enantioseparation. For the analysis of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are frequently employed.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. Detection is commonly performed using a UV detector, as the phenyl groups in the molecule provide a strong chromophore. cat-online.com
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems with high-precision integrators allow for the accurate determination of ee values, often exceeding 98%. thermofisher.com
Table 1: Illustrative Chiral HPLC Parameters for Amine Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
Chiral Gas Chromatography (GC) for Volatile Derivatives
Chiral Gas Chromatography (GC) is another powerful technique for determining the enantiomeric purity of volatile compounds. numberanalytics.com While this compound itself may not be sufficiently volatile for direct GC analysis, it can be readily converted into a more volatile derivative. libretexts.org A common derivatization strategy involves acylation of the amine group, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding N-trifluoroacetyl derivative. sigmaaldrich.com
The separation of these diastereomeric derivatives is then achieved on a chiral capillary column. gcms.cz Cyclodextrin-based chiral stationary phases are particularly effective for this purpose. gcms.cz The use of a flame ionization detector (FID) is standard for quantifying the separated derivatives. sigmaaldrich.comgcms.cz The enantiomeric excess is determined by the ratio of the peak areas of the two diastereomers. libretexts.org Commercial sources often specify an enantiomeric excess of ≥99% for this compound as determined by GLC (Gas-Liquid Chromatography). sigmaaldrich.com
Table 2: Example of Chiral GC Conditions for Derivatized Amine Analysis
| Parameter | Condition |
| Column | Cyclodextrin-based Chiral Capillary Column |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Oven Program | Isothermal or Gradient |
| Detector | Flame Ionization Detector (FID) |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
Spectroscopic Methods for Stereochemical Characterization
Spectroscopic techniques provide invaluable information about the three-dimensional structure and stereochemistry of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR spectroscopy in an achiral solvent will not distinguish between enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric environments, leading to separate signals for the enantiomers. libretexts.org For instance, reacting the amine with a chiral acid can form diastereomeric salts, which may exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of enantiomeric purity. nih.gov
Emerging Research Directions and Future Prospects
Integration of (-)-Bis[(S)-1-phenylethyl]amine in Flow Chemistry Systems
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The integration of chiral catalysts into flow systems is a key area of development. Ligands derived from this compound, such as chiral phosphoramidites, are prime candidates for immobilization on solid supports for use in packed-bed reactors. acs.orgnih.gov This approach facilitates catalyst recycling, reduces product contamination, and allows for the telescoping of multiple reaction steps. nih.govwhiterose.ac.uk
Recent studies have demonstrated the successful use of immobilized chiral catalysts in continuous flow for various asymmetric transformations. acs.orgrsc.org For instance, immobilized iridium catalysts have been used for the racemization of chiral amines in continuous flow, a crucial step in dynamic kinetic resolution processes. acs.org The development of robust, immobilized versions of catalysts derived from this compound could enable their use in similar efficient, scalable, and sustainable manufacturing processes. The challenge lies in creating stable supported catalysts that maintain high activity and enantioselectivity over extended periods without significant leaching. rsc.org
Table 1: Potential Advantages of Integrating this compound-Derived Catalysts in Flow Systems
| Feature | Benefit in Flow Chemistry |
| Immobilization | Facilitates easy separation of the catalyst from the product stream, enabling reuse and reducing costs. rsc.orgrsc.org |
| Process Control | Allows for precise control over reaction parameters such as temperature, pressure, and residence time, optimizing yield and selectivity. nih.gov |
| Scalability | Offers straightforward scaling from laboratory to industrial production by extending operational time or using parallel reactors. nih.gov |
| Safety | Minimizes the handling of hazardous reagents and allows for better management of exothermic reactions. |
| Integration | Enables the coupling of reaction, work-up, and purification steps into a single, continuous process. whiterose.ac.uk |
Exploration of Sustainable Synthesis Routes and Green Chemistry Principles
The synthesis of chiral amines is increasingly guided by the principles of green chemistry, which prioritize atom economy, waste reduction, and the use of renewable resources and safer chemicals. acs.org The asymmetric hydrogenation of imines stands out as a highly atom-economical and "green" strategy for producing chiral amines, as it often generates the product with minimal byproducts. acs.orgresearchgate.net
The diastereoselective hydrogenation of imines using rhodium/chiral diphosphine complexes is a known method for producing this compound with high optical purity. This route aligns well with green chemistry principles. Future research is focused on developing catalysts for this transformation that are based on earth-abundant metals, operate under milder conditions, and can be efficiently recycled. rsc.orgrsc.org The development of recyclable heterogeneous catalysts is particularly important, as it addresses the high cost and potential toxicity of many transition metal catalysts. rsc.orgrsc.orgresearchgate.net Strategies include anchoring homogeneous catalysts to insoluble supports or using novel catalyst and reaction media systems that allow for easy separation and reuse. rsc.org
Potential Applications in Supramolecular Chemistry and Materials Science
Chiral molecules are fundamental to the development of advanced functional materials with unique optical, electronic, and mechanical properties. This compound is a key intermediate in the synthesis of privileged chiral ligands, particularly monodentate phosphoramidites (e.g., Feringa ligands). nih.govnih.gov These ligands are not only used in asymmetric catalysis but also have potential as building blocks for complex supramolecular assemblies and functional materials. rsc.orgchemscene.com
The self-assembly of chiral ligands with metal ions can lead to the formation of chiral Metal-Organic Frameworks (MOFs) or other coordination polymers. rsc.org These materials can exhibit properties such as chirality-dependent guest recognition, enantioselective separation, and asymmetric catalysis. Recent research has explored the co-assembly of chiral organic cations with perovskites to create materials for chiroptical devices. nih.gov Ligands derived from this compound could be incorporated into such systems, imparting their specific chirality to create novel materials for applications in spintronics, nonlinear optics, and enantioselective sensing.
Synergistic Approaches Combining Organocatalysis and Biocatalysis
The combination of different catalytic modes in one-pot or cascade reactions represents a powerful strategy for the efficient synthesis of complex molecules. Chemo-enzymatic cascades, which pair the selectivity of biocatalysts with the broad reaction scope of chemical catalysts, are particularly promising for chiral amine synthesis. nih.govresearchgate.net
For instance, a monoamine oxidase (MAO) could be used to oxidize a racemic amine to an intermediate imine, which is then asymmetrically reduced by a chiral organocatalyst or metal complex. acs.org Alternatively, amine transaminases (TAs) can be combined with other enzymes or chemical catalysts to perform complex transformations. acs.orgrsc.org These synergistic systems can overcome the limitations of individual catalysts, such as unfavorable reaction equilibria or substrate scope. While direct application to this compound synthesis is not yet established, these emerging cascade methodologies provide a blueprint for future synthetic routes to this and other complex secondary amines, potentially starting from simpler, readily available precursors. nih.gov
Table 2: Examples of Synergistic Catalytic Systems for Chiral Amine Synthesis
| Catalytic Combination | Reaction Type | Potential Advantage |
| Monoamine Oxidase (MAO) & Iridium Complex | Deracemization | Converts a racemic amine to a single enantiomer in high yield. nih.gov |
| Transaminase (TA) & Lipase (B570770) | Transamination-Acylation Cascade | Produces chiral amides from prochiral ketones in a continuous flow system. |
| MAO-N & Gold Catalysis | Oxidation-Propargylation Cascade | C(1)-functionalization of tetrahydroisoquinolines. acs.org |
| Organocatalyst & Biocatalyst | Concurrent Catalysis | Combines the advantages of both systems, such as mild reaction conditions and high stereoselectivity. researchgate.net |
Challenges and Opportunities in the Broader Field of Chiral Amine Chemistry
Despite significant progress, the synthesis of chiral amines, particularly secondary and tertiary amines, still presents considerable challenges. nih.govacs.org
Challenges:
Catalyst Deactivation: Chiral amine products are often basic and can coordinate to the metal center of a catalyst, leading to deactivation. acs.orgnih.gov This is a significant issue in the asymmetric hydrogenation of N-alkyl imines. acs.org
Selectivity: Achieving high enantioselectivity in the synthesis of sterically similar or complex amines remains difficult. For secondary amines, over-alkylation to form tertiary amines is a common side reaction. acs.org
Catalyst Cost and Recycling: Many of the most effective catalysts rely on expensive and rare precious metals (e.g., rhodium, iridium, palladium), making their efficient recovery and recycling crucial for economic and environmental sustainability. rsc.orgrsc.org
Substrate Scope: Many catalytic systems are highly optimized for specific substrate classes, and a universal catalyst for all types of chiral amines does not exist.
Opportunities:
New Catalyst Development: There is a continuous search for new, more robust, and selective catalysts. This includes the development of catalysts based on earth-abundant metals and the design of novel chiral ligands. rsc.orgrsc.orgrsc.org
Integrated Processes: The development of integrated and telescoped reaction sequences, particularly in continuous flow, can improve efficiency and reduce waste. nih.govwhiterose.ac.uk Combining resolution with in situ racemization (Dynamic Kinetic Resolution) allows for the theoretical conversion of 100% of a racemate into a single enantiomer. nih.gov
Advanced Methodologies: The use of biocatalysis and chemo-enzymatic cascades is expanding the toolbox for chiral amine synthesis, offering highly selective transformations under mild, green conditions. nih.govacs.org
Mechanistic Understanding: Deeper mechanistic studies, aided by computational and in situ analytical techniques, can guide the rational design of better catalysts and processes to overcome current limitations. chemcatbio.orgcatalysis.blognumberanalytics.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (-)-Bis[(S)-1-phenylethyl]amine to achieve high enantiomeric excess (ee)?
- Methodology : Use enantioselective alkylation of (S)-1-phenylethylamine derivatives under inert conditions (e.g., nitrogen atmosphere) with chiral auxiliaries or catalysts. Purification via recrystallization in non-polar solvents (e.g., hexane) or chiral column chromatography can enhance ee. Key parameters include reaction temperature (0–25°C), stoichiometry of chiral precursors, and avoidance of racemization during workup. Optical purity should be confirmed by polarimetry (e.g., [α]20/D +199.0° for the (R)-enantiomer) and chiral GC/HPLC .
Q. How is the stereochemical purity of this compound validated experimentally?
- Methodology : Combine polarimetry (to measure optical rotation) with chiral chromatographic techniques (e.g., GLC or HPLC using β-cyclodextrin columns) to determine ee ≥99%. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents. Cross-validate with X-ray crystallography for absolute configuration, as demonstrated in phosphoramidite ligand studies .
Q. What precautions are critical for handling this compound in synthetic workflows?
- Methodology : Store under inert gas (argon) at room temperature to prevent oxidation. Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE) must include nitrile gloves and safety goggles due to its irritant properties (H319/H335). Waste must be neutralized before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence enantioselectivity in gold-catalyzed [4+2] cycloadditions?
- Methodology : The (S,S)-configuration of the amine fragment in phosphoramidite ligands creates a sterically encumbered environment around the gold center, orienting substrates via π-π interactions. Mismatched chirality (e.g., (S)-amine with (R)-BINOL) leads to racemic products, while matched systems (e.g., (S)-amine with (S)-BINOL) yield high ee (up to 99%). Validate via X-ray structures of catalyst-substrate complexes and kinetic studies .
Q. What computational strategies explain the enantioselectivity of this compound-derived catalysts?
- Methodology : Perform DFT calculations (e.g., M06/LACVP* level) on transition states to analyze steric and electronic effects. Conformational analysis reveals that bulky substituents (e.g., pyrenyl groups on BINOL) create a chiral channel, directing substrate orientation. The bis(1-phenylethyl)amine group increases helical pitch, favoring one enantiomer via steric repulsion. Compare computed ΔΔG‡ values with experimental ee to validate models .
Q. How can contradictory enantioselectivity data in ligand-substrate systems be resolved?
- Methodology : Conduct systematic studies varying ligand substituents (e.g., 3,3'-BINOL groups) and reaction conditions (temperature, solvent polarity). Use X-ray crystallography to correlate ligand geometry with selectivity. For example, pyrenyl substituents in complex [22] improve enantiocontrol by 80% compared to simpler analogs, as shown in cycloaddition reactions .
Q. What role does this compound play in diastereoselective lithiation reactions?
- Methodology : As a chiral lithium amide precursor, it desymmetrizes dimethyl sulfoximines via kinetic resolution. Optimize lithiation conditions (e.g., -105°C, THF solvent) to minimize racemization. Monitor reaction progress by quenching aliquots and analyzing ee via chiral HPLC. For example, reducing reaction time from 60 to 10 minutes maintains ee (57%) while improving yield .
Q. How do modifications to the bis(1-phenylethyl)amine scaffold impact catalytic performance in asymmetric synthesis?
- Methodology : Introduce electron-withdrawing/-donating groups (e.g., methoxy or pyrenyl) to modulate steric bulk and electronic environment. Compare turnover frequency (TOF) and ee in model reactions (e.g., Mannich reactions). For instance, 3,3'-pyrenyl-BINOL derivatives increase TOF by 3× while maintaining >95% ee, attributed to enhanced substrate preorganization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
